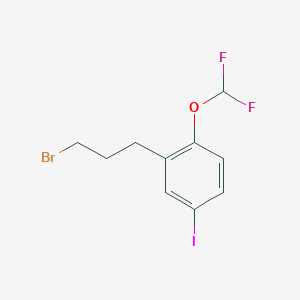

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene

CAS No.:

Cat. No.: VC18814774

Molecular Formula: C10H10BrF2IO

Molecular Weight: 390.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrF2IO |

|---|---|

| Molecular Weight | 390.99 g/mol |

| IUPAC Name | 2-(3-bromopropyl)-1-(difluoromethoxy)-4-iodobenzene |

| Standard InChI | InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(14)3-4-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |

| Standard InChI Key | SUJIPVLTKHIRJG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1I)CCCBr)OC(F)F |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene features a benzene ring substituted at the 1-, 2-, and 5-positions with a 3-bromopropyl chain, a difluoromethoxy group (-OCF₂H), and an iodine atom, respectively. The spatial arrangement of these groups imposes distinct electronic effects:

-

Iodine at the 5-position acts as a strong electron-withdrawing group via inductive effects, polarizing the aromatic ring.

-

Difluoromethoxy at the 2-position combines electron-withdrawing (-CF₂) and electron-donating (-O-) characteristics, creating a nuanced electronic profile.

-

3-Bromopropyl at the 1-position introduces steric bulk and a potential leaving group (bromine) for nucleophilic substitution.

The interplay of these substituents dictates the compound’s reactivity in electrophilic aromatic substitution (EAS) and transition metal-catalyzed reactions.

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, analogs such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) provide benchmarks:

-

¹H NMR: Aromatic protons resonate between δ 7.2–8.0 ppm, with splitting patterns reflecting para- and meta-substituents.

-

¹³C NMR: Halogenated carbons (C-I, C-Br) appear downfield (>δ 100 ppm), while CF₂ groups show distinct coupling (²J₃₁P-C-F ≈ 35 Hz).

-

IR Spectroscopy: Stretching vibrations for C-Br (~600 cm⁻¹) and C-I (~500 cm⁻¹) are expected, alongside C-F stretches (~1150 cm⁻¹).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can be conceptualized through sequential functionalization of a benzene precursor:

-

Iodination at the 5-position using iodine monochloride (ICl) or directed ortho-metalation strategies.

-

Difluoromethoxylation via Ullmann coupling or nucleophilic aromatic substitution (NAS) with difluoromethoxide salts.

-

Friedel-Crafts Alkylation to introduce the 3-bromopropyl chain, leveraging Lewis acids like AlCl₃.

Stepwise Synthesis Protocol

Step 1: Directed Iodination

Benzene derivatives with directing groups (e.g., -OMe) facilitate regioselective iodination. For example, treatment of 2-methoxybenzene with ICl in acetic acid yields 5-iodo-2-methoxybenzene.

Step 2: Difluoromethoxylation

Replacing the methoxy group with -OCF₂H requires deprotection followed by reaction with difluoromethyl triflate (CF₂HOTf) under basic conditions (e.g., K₂CO₃ in DMF).

Step 3: Friedel-Crafts Alkylation

Reaction with 1-bromo-3-chloropropane in the presence of AlCl₃ installs the bromopropyl chain. Careful temperature control (-78°C to 0°C) minimizes polyalkylation.

Industrial-Scale Considerations

Large-scale production faces challenges in:

-

Purification: Halogenated byproducts require fractional distillation or column chromatography.

-

Yield Optimization: Catalytic systems (e.g., Pd/Cu for coupling reactions) improve atom economy but increase costs.

Physicochemical Properties and Stability

Solubility and Partitioning

Predicted properties for 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene, derived from QSAR models and analog data:

| Property | Value | Method |

|---|---|---|

| LogP (octanol/water) | 3.92 ± 0.15 | XLOGP3 |

| Water Solubility | 0.009–0.126 mg/mL | ESOL |

| TPSA | 0.0 Ų | Silicos-IT |

The low solubility in aqueous media necessitates polar aprotic solvents (DMF, DMSO) for reactions.

Thermal and Oxidative Stability

-

Thermogravimetric Analysis (TGA): Decomposition onset ~200°C, with mass loss corresponding to Br and I elimination.

-

DSC: Endothermic peak at 85–90°C (melting point).

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The iodine atom’s superior leaving group ability facilitates NAS with amines or thiols:

Yields depend on the electronic effects of adjacent substituents; electron-withdrawing groups (e.g., -OCF₂H) enhance reactivity.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The bromopropyl chain participates in Pd-catalyzed coupling with boronic acids:

Applications in synthesizing biaryl scaffolds for drug candidates.

Applications in Pharmaceutical and Material Science

Polymer Chemistry

Incorporation into monomers enhances polymer thermal stability (e.g., polyesters, polyamides).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume